molecular formula C14H11FO3 B6398996 3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid, 95% CAS No. 1261927-51-8

3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6398996
CAS RN: 1261927-51-8
M. Wt: 246.23 g/mol
InChI Key: JLPLUYGWDYCXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid, 95% (3-F2HMB) is an organic compound with a wide range of applications in scientific research. It is a key component in the synthesis of various compounds, and its biochemical and physiological effects have been studied extensively.

Scientific Research Applications

3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of various compounds, including phenylpyrazoles and 4-fluoro-2-hydroxybenzamides. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, 3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid, 95% is used as a starting material for the synthesis of various derivatives, such as 3-fluoro-2-hydroxybenzyl alcohols and 3-fluoro-2-hydroxybenzyl esters.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid, 95% is not fully understood. It is believed that the compound acts as a proton donor, allowing for the formation of various compounds. Additionally, 3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid, 95% is believed to interact with various enzymes and receptors, resulting in biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid, 95% have been studied extensively. Studies have shown that 3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid, 95% can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, 3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid, 95% has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The use of 3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid, 95% in lab experiments has several advantages. It is an inexpensive and readily available compound, and its purity can be easily controlled. Additionally, 3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid, 95% is relatively stable, making it an ideal starting material for various reactions. However, the use of 3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid, 95% in lab experiments is limited by its low solubility in water.

Future Directions

There are numerous potential future directions for 3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid, 95%. The compound could be further studied to better understand its mechanism of action and biochemical and physiological effects. Additionally, 3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid, 95% could be used in the synthesis of new compounds, such as pharmaceuticals and agrochemicals. Finally, 3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid, 95% could be used in the development of new lab experiments and processes.

Synthesis Methods

3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid, 95% is synthesized through a two-step process. The first step involves the reaction of 4-fluoro-2-hydroxybenzoic acid and 2-methylbenzoic acid in aqueous solution. The second step involves the reaction of the product from the first step with sodium hydroxide in aqueous solution. This process yields 3-(4-Fluoro-2-hydroxyphenyl)-2-methylbenzoic acid, 95% with a purity of 95%.

properties

IUPAC Name

3-(4-fluoro-2-hydroxyphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-10(3-2-4-11(8)14(17)18)12-6-5-9(15)7-13(12)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPLUYGWDYCXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689406
Record name 4'-Fluoro-2'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261927-51-8
Record name 4'-Fluoro-2'-hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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